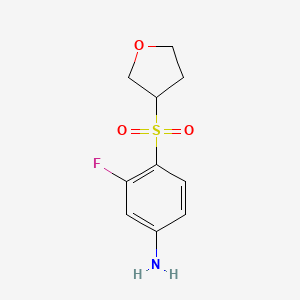![molecular formula C12H13NO4 B15315070 rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is an intriguing molecule with a distinct bicyclic structure that has garnered attention in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of carefully controlled reactions. Starting from readily available starting materials, the synthetic pathway may include steps such as condensation, cyclization, and functional group transformations. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid would involve scaling up the laboratory procedures while maintaining strict quality control standards. Automated synthesis techniques, continuous flow reactors, and advanced purification methods are employed to ensure consistent production of the compound on a large scale.
化学反応の分析
Types of Reactions: The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its functional groups, enabling the synthesis of derivatives with enhanced properties or different applications.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions are tailored to the specific transformation desired, ensuring optimal yields and minimal side products.
Major Products Formed: Depending on the reaction type, the compound can yield a range of products. For instance, oxidation might convert it into a ketone or aldehyde, while nucleophilic substitution could introduce new substituents at specific positions on the molecule, altering its chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid serves as a valuable intermediate in the synthesis of complex molecules
Biology: Biologically, this compound may be explored for its interactions with biological macromolecules. Its structure allows for potential binding to enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: In the medical field, rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid could be investigated for its therapeutic potential. Its interactions with biological targets might offer insights into new treatments for diseases or conditions where modulation of specific biochemical pathways is beneficial.
Industry: Industrially, the compound's stability and reactivity make it useful in the development of specialty chemicals and advanced materials
作用機序
Effects and Targets: The mechanism by which rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play crucial roles in biological systems. By binding to these targets, the compound may modulate their activity, leading to a range of biochemical responses.
Molecular Pathways: The pathways involved in the compound's mechanism of action are determined by its structural features and the functional groups present. These pathways might include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds: Similar compounds to rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include other bicyclic molecules with varying substituents. Examples might include different derivatives of oxabicyclo[2.1.1]hexane structures or compounds with similar functional groups but differing ring systems.
Uniqueness: The uniqueness of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid lies in its specific combination of a bicyclic framework with a methoxypyridinyl substituent. This structural arrangement endows the compound with distinctive chemical reactivity and potential biological activity that sets it apart from other related molecules.
Conclusion
rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a fascinating compound with a wide array of applications in various scientific fields. Its unique structure, versatile reactivity, and potential for biological interactions make it a valuable molecule for further study and development in both academic and industrial settings.
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
(1S,4R,5R)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-9-3-2-7(5-13-9)12-4-8(17-6-12)10(12)11(14)15/h2-3,5,8,10H,4,6H2,1H3,(H,14,15)/t8-,10+,12-/m0/s1 |
InChIキー |
TUSJUZRFKVDXPM-XRNSZHNASA-N |
異性体SMILES |
COC1=NC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
正規SMILES |
COC1=NC=C(C=C1)C23CC(C2C(=O)O)OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


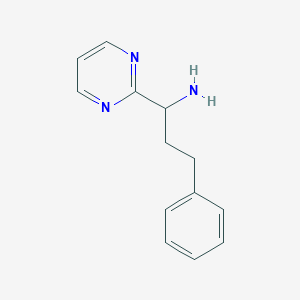
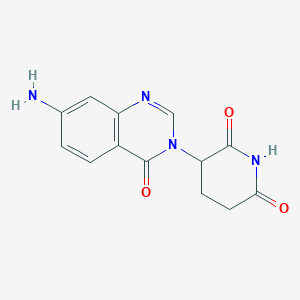
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
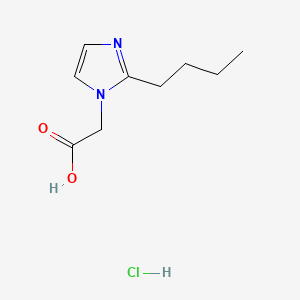
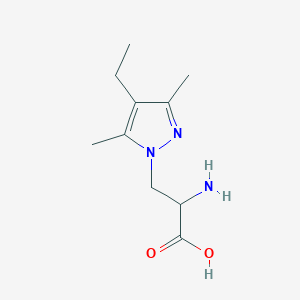
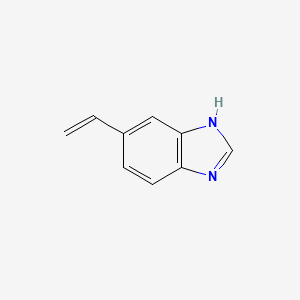
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)



